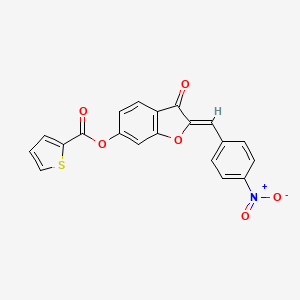
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide, also known as ADQD, is a compound that has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Psycho- and Neurotropic Properties
A study on novel quinolin-4-ones, similar in structure to the requested compound, demonstrated specific psychoactive effects, including sedative and anti-amnesic activities, suggesting their potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis and Molecular Rearrangement
Research on the synthesis of quinoline derivatives through the treatment of quinolin-2-ones with various reagents reveals complex molecular rearrangements and the formation of diverse structures, which could be pivotal in developing new pharmaceuticals or materials (Klásek, Kořistek, Sedmera, & Halada, 2003).
Ligand Formation for Metal Complexes
The creation of phosphonito, N, and phosphito, N ligands based on quinolines showcases their utility in forming complexes with metals like rhodium, palladium, and platinum, indicating their importance in catalysis and material science (Franciò, Drommi, Graiff, Faraone, & Tiripicchio, 2002).
Apoptosis Induction in Cancer Cells
A study on N-phenyl-pyrazolo[3,4-b]quinolin-amines, structurally related to the compound , found these substances to be potent inducers of apoptosis in cancer cells, offering insights into new therapeutic avenues for cancer treatment (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of 2H-pyrano[3,2-h]quinolines demonstrated that derivatives containing pyrazole and indoline moieties exhibit significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Mostafa, 2013).
Key Intermediate in PDE5 Inhibitors
Research on the synthesis of tetrahydropyrrolo[3,4-b]quinolin-9-one, a key intermediate in the development of phosphodiesterase 5 (PDE5) inhibitors, underscores the compound's importance in creating treatments for conditions like erectile dysfunction (Li, Branum, Russell, Jiang, & Sui, 2005).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-8-16(12-17(14)22)21-20(24)15-7-9-18(25-2)19(11-15)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUMDQBXZXPBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

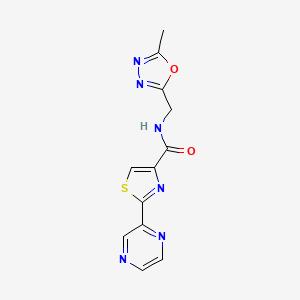
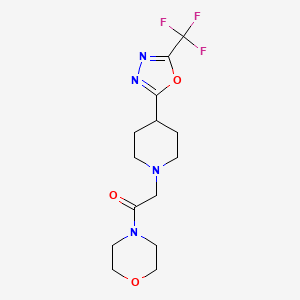
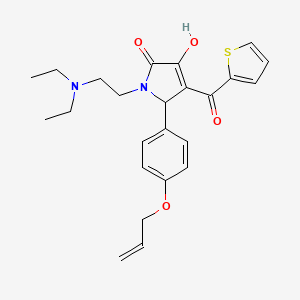
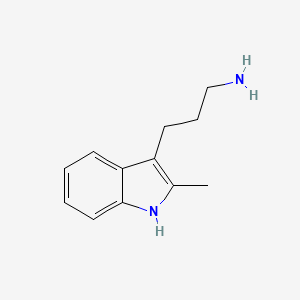
![7-Amino-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2625751.png)
![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)
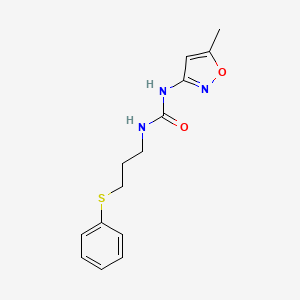
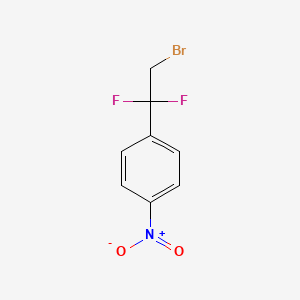
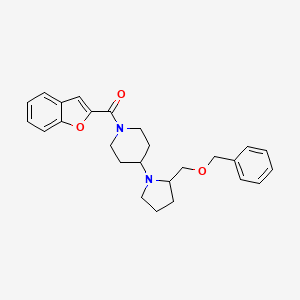
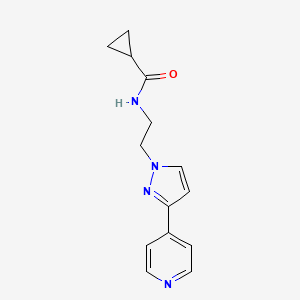

![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)
